Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-oxo-1-oxaspiro[45]dec-3-en-4-yl)piperidine-4-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene, followed by partial de-ethoxycarbonylation through distillation . This process yields the desired spirocyclic compound with high purity.
Chemical Reactions Analysis
Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate can be compared with similar spirocyclic compounds such as:
Spirotetramat: A compound with similar spirocyclic structure but different functional groups.
Spirodiclofen: Another spirocyclic compound used as an acaricide The uniqueness of Ethyl 1-(2-oxo-1-oxaspiro[4
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-2-21-16(20)13-6-10-18(11-7-13)14-12-15(19)22-17(14)8-4-3-5-9-17/h12-13H,2-11H2,1H3 |
InChI Key |
NCTGPZKOADTFEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=O)OC23CCCCC3 |
Origin of Product |
United States |
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